LEI-401 (N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide) is a synthetically derived compound identified through structure-activity relationship (SAR) studies. [] It acts as a potent and selective inhibitor of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs). [] NAEs are a family of bioactive lipid mediators involved in various physiological processes, including pain, inflammation, and emotional regulation. [, ] LEI-401 has been shown to decrease NAEs in the brains of mice and modulate emotional behavior. [] As a pharmacological tool compound, LEI-401 allows researchers to investigate the function of NAPE-PLD both in vitro and in vivo. []
The synthesis process of LEI-401 involves modifications of a high-throughput screening hit at three different substituents to optimize its potency and lipophilicity. [] Key steps include:
While specific molecular structure analysis data is not provided in the provided abstracts, it is mentioned that pharmacophore modeling could be employed to identify crucial structural features and their correlation with biological activity. [] This suggests that:
LEI-401 acts by directly inhibiting NAPE-PLD, preventing the enzymatic hydrolysis of N-arachidonoylphosphatidylethanolamine (20:4-NAPE) into anandamide (AEA). [] This inhibition leads to:
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4